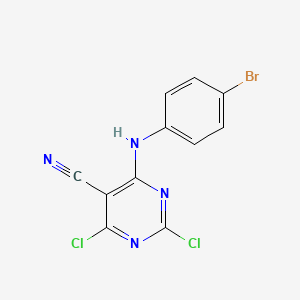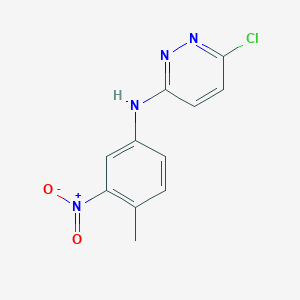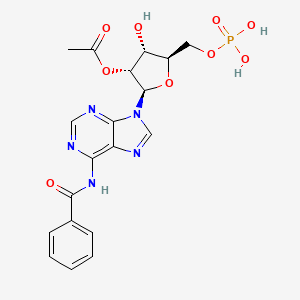
2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound known for its significant role in various biochemical processes This compound is characterized by its unique structure, which includes a benzamido group, a purine base, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, typically involving the use of strong acids or bases.
Acetylation: The final step involves the acetylation of the hydroxyl group, using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amide groups, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the purine base and benzamido group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphonooxy group, where nucleophiles like amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives of the purine base and benzamido group
Reduction: Reduced forms of the purine base and benzamido group
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential role in cellular processes. The compound’s ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and biochemical reagents. Its stability and reactivity make it suitable for large-scale production and application.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with nucleic acids. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal cellular processes, leading to potential therapeutic effects, such as the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base and tetrahydrofuran ring but lacks the benzamido and phosphonooxy groups.
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: Similar structure but with an amino group instead of a benzamido group.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its combination of functional groups. The presence of the benzamido group enhances its ability to interact with biological targets, while the phosphonooxy group increases its solubility and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
61561-82-8 |
|---|---|
Molecular Formula |
C19H20N5O9P |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H20N5O9P/c1-10(25)32-15-14(26)12(7-31-34(28,29)30)33-19(15)24-9-22-13-16(20-8-21-17(13)24)23-18(27)11-5-3-2-4-6-11/h2-6,8-9,12,14-15,19,26H,7H2,1H3,(H2,28,29,30)(H,20,21,23,27)/t12-,14-,15-,19-/m1/s1 |
InChI Key |
JUVHZHSPNLQBJY-QEPJRFBGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


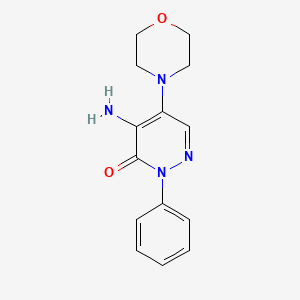



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)

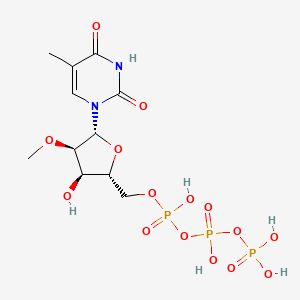
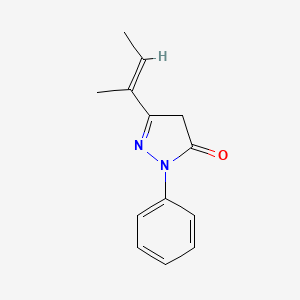
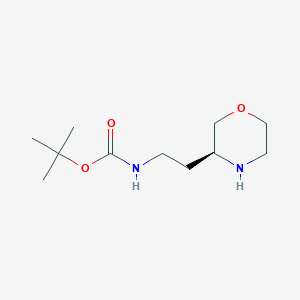

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
